4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride
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Overview
Description
4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride typically involves the following steps:
Formation of 1-methyl-4-phenyl-4-piperidinol: This can be achieved through the reaction of 4-piperidone with phenylmagnesium bromide followed by methylation.
Esterification: The resulting 1-methyl-4-phenyl-4-piperidinol is then esterified with benzoic acid in the presence of a dehydrating agent such as thionyl chloride to form the benzoate ester.
Hydrochloride Formation: Finally, the benzoate ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for the synthesis steps.
Purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.
Quality control measures: to maintain consistency and safety standards.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted piperidines.
Scientific Research Applications
4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Industrial Applications: Utilized in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, leading to its pharmacological effects.
Pathways Involved: The compound can modulate biochemical pathways related to inflammation and pain, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Piperidinol, 1-methyl-4-phenyl-, benzoate, hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to other piperidine derivatives. Its ester and hydrochloride forms enhance its solubility and stability, making it a valuable compound in various applications.
Properties
CAS No. |
38855-54-8 |
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Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl) benzoate;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20-14-12-19(13-15-20,17-10-6-3-7-11-17)22-18(21)16-8-4-2-5-9-16;/h2-11H,12-15H2,1H3;1H |
InChI Key |
QSHASOHWSKBQAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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